molecular formula C10H7Cl2F3O2 B6326968 Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate CAS No. 189338-33-8

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Cat. No.: B6326968
CAS No.: 189338-33-8
M. Wt: 287.06 g/mol
InChI Key: SNSWNADHLKUFFT-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H7Cl2F3O2 and a molecular weight of 287.06 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of two chlorine atoms and a trifluoromethyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2,6-dichloro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with substituted nucleophiles on the benzene ring.

    Reduction: Ethyl 2,6-dichloro-4-(trifluoromethyl)benzyl alcohol.

    Oxidation: 2,6-dichloro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups on the benzene ring can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

  • Ethyl 2,6-dichloro-4-methylbenzoate
  • Ethyl 2,6-dichloro-4-fluorobenzoate
  • Ethyl 2,6-dichloro-4-nitrobenzoate

These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and applications .

Properties

IUPAC Name

ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSWNADHLKUFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249011
Record name Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189338-33-8
Record name Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189338-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (1.6M in hexane, 330 ml) was added dropwise with stirring to a solution of 2,6-dichloro-4-trifluoromethylbromobenzene (163.3 g) in ether while maintaining the temperature below -70° C. The mixture was stirred for 1 hour at -78° C. then ethyl chloroformate (61.7 g) was added while maintaining the temperature below -70° C. The mixture was stirred at room temperature overnight. It was cooled to 0° C. and a saturated aqueous solution of ammonium chloride was added. The layers were separated and the organic layer was washed with water, dried (Na2SO4) and filtered. The filtrate was evaporated to dryness and the residue was distilled to give ethyl 2,6-dichloro-4-trifluoromethylbenzoate (123.9 g) as a colourless liquid bp 90°-96° C. at 5 mmHg.
Quantity
330 mL
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reactant
Reaction Step One
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163.3 g
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reactant
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0 (± 1) mol
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61.7 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixture of 65.2 ml of n-butyllithium (1.61M in hexane) and 100 ml of anhydrous ether was added dropwise 29.3 g of 4-bromo-3,5-dichlorobenzo-trifluoride (3) in 30 ml of anhydrous ether at -78° C., followed by stirring for 20 minutes. Subsequently, 13.3 ml of diethyl carbonate in 50 ml of anhydrous ether was added dropwise to the mixture, followed by stirring at -78° C. for 30 minutes and then at 0° C. for 30 minutes. Ice water was added to the reaction mixture, the mixture was extracted with ether, and the combined ethereal layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was distilled under reduced pressure, giving 18.3 g of the desired product in the form of a colorless oil (yield 63.8%).
Quantity
65.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.3 g
Type
reactant
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Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
13.3 mL
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reactant
Reaction Step Three
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Quantity
50 mL
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solvent
Reaction Step Three
[Compound]
Name
Ice water
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reactant
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Yield
63.8%

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